2-Amino-1-naphthyl hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-naphthyl hydrogen sulfate is an organic compound with the molecular formula C10H9NO4S It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an amino group at the 2-position and a hydrogen sulfate group at the 1-position of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-naphthyl hydrogen sulfate can be achieved through several methods. One common approach involves the reaction of 2-naphthylamine with sulfuric acid. The reaction typically proceeds under acidic conditions, where the amino group of 2-naphthylamine reacts with sulfuric acid to form the hydrogen sulfate ester. The reaction can be represented as follows:
2-Naphthylamine+H2SO4→2-Amino-1-naphthyl hydrogen sulfate
Another method involves the conversion of aryl-N-sulphohydroxylamines to o-aminoaryl hydrogen sulfates using acetone and light or pyridine as catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-naphthyl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the hydrogen sulfate group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include naphthoquinone derivatives, hydroxylated naphthalenes, and various substituted naphthyl compounds.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-naphthyl hydrogen sulfate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Amino-1-naphthyl hydrogen sulfate involves its interaction with various molecular targets and pathways. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules, leading to biological effects. For example, it can be metabolized to form ortho-hydroxyamines, which have been shown to exhibit carcinogenic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthylamine: A precursor in the synthesis of 2-Amino-1-naphthyl hydrogen sulfate.
2-Amino-1-naphthol: A related compound with similar chemical properties.
4-Aminodiphenyl: Another aromatic amine with biological activity.
Uniqueness
This compound is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical reactivity and biological activity. Its ability to form hydrogen sulfate esters makes it valuable in various synthetic applications.
Eigenschaften
CAS-Nummer |
605-92-5 |
---|---|
Molekularformel |
C10H9NO4S |
Molekulargewicht |
239.25 g/mol |
IUPAC-Name |
(2-aminonaphthalen-1-yl) hydrogen sulfate |
InChI |
InChI=1S/C10H9NO4S/c11-9-6-5-7-3-1-2-4-8(7)10(9)15-16(12,13)14/h1-6H,11H2,(H,12,13,14) |
InChI-Schlüssel |
WCLTXNJDYMNZDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2OS(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.